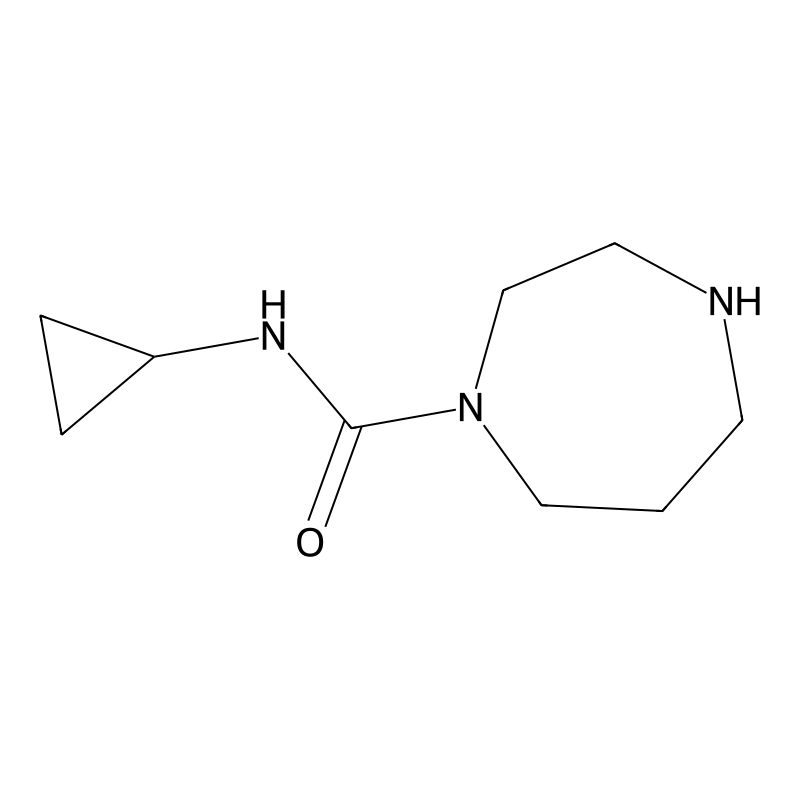

N-cyclopropyl-1,4-diazepane-1-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-cyclopropyl-1,4-diazepane-1-carboxamide is a bicyclic compound featuring a diazepane ring, which consists of two nitrogen atoms and five carbon atoms in its structure. The cyclopropyl group attached to the nitrogen atom enhances the compound's unique chemical properties. The carboxamide functional group contributes to its potential biological activity and solubility characteristics. This compound is of interest in medicinal chemistry due to its structural features, which may influence its interaction with biological targets.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of N-oxides.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced derivatives.

- Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl halides can introduce new substituents.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an aqueous medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alkyl halides in the presence of a base like sodium hydride.

The biological activity of N-cyclopropyl-1,4-diazepane-1-carboxamide has been investigated in various studies. Its mechanism of action likely involves interactions with specific receptors or enzymes, influenced by the cyclopropylmethyl group. Preliminary findings suggest that this compound may exhibit pharmacological properties that could be beneficial in treating certain conditions, although more research is needed to fully understand its activity and therapeutic potential .

The synthesis of N-cyclopropyl-1,4-diazepane-1-carboxamide typically involves several steps:

- Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via alkylation reactions using suitable alkylating agents.

- Carboxamide Formation: The final step involves reacting an amine with a carboxylic acid derivative to form the carboxamide group.

Industrial production methods may optimize these steps to ensure high yield and purity of the final product.

N-cyclopropyl-1,4-diazepane-1-carboxamide has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its unique structure may confer specific biological activities that could be harnessed for therapeutic purposes. Additionally, it may serve as a valuable intermediate in organic synthesis for creating more complex molecules .

Interaction studies involving N-cyclopropyl-1,4-diazepane-1-carboxamide have focused on its binding affinity to various biological targets. These studies typically employ techniques such as molecular docking and surface plasmon resonance to assess how well the compound interacts with specific proteins or enzymes. Initial results indicate that this compound may have moderate binding affinity, suggesting potential for further optimization .

N-cyclopropyl-1,4-diazepane-1-carboxamide can be compared with several similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(Cyclopropylmethyl)-1,4-diazepane | Contains a cyclopropylmethyl group | Potentially unique binding properties |

| 4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide | Contains cyclobutyl and cyclohexyl groups | Different ring structures affect biological activity |

| N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide | Benzyl and cyclobutyl substitutions | Variations in substituents influence pharmacodynamics |

Uniqueness

The presence of the cyclopropylmethyl group distinguishes N-cyclopropyl-1,4-diazepane-1-carboxamide from other diazepanes and related compounds. This structural feature may enhance its chemical reactivity and biological interactions compared to other similar compounds .